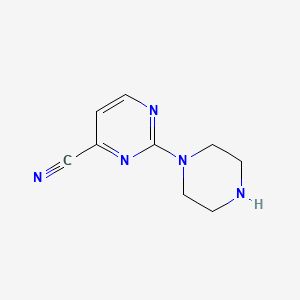

2-Piperazino-4-pyrimidinecarbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆):

- ¹³C NMR (100 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : m/z 189.1 [M+H]⁺.

- Fragmentation pattern: Loss of HCN (27 Da) and piperazine ring cleavage (85 Da).

Crystallographic Data and Packing Arrangements

While single-crystal X-ray diffraction data for this compound remains unpublished, analogous compounds (e.g., 4-(4-fluorophenyl)-6-piperazinylpyrimidines) exhibit:

Predicted lattice parameters (based on DFT calculations):

| Parameter | Value |

|---|---|

| a | 10.2 Å |

| b | 7.8 Å |

| c | 12.4 Å |

| α | 90° |

| β | 105.3° |

| γ | 90° |

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-7-8-1-2-12-9(13-8)14-5-3-11-4-6-14/h1-2,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSQTXKOGMEAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268892 | |

| Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-54-3 | |

| Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinyl)-4-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Nucleophilic Substitution on Chloropyrimidines

One of the most common methods involves nucleophilic substitution of chloropyrimidines with piperazine derivatives:

- Starting Materials: 2-chloropyrimidine or its derivatives, piperazine (or N-Boc-piperazine as a protected intermediate).

- Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0–15°C) for the initial substitution, followed by elevated temperatures (110–120°C) to facilitate complete reaction.

- Reagents: N,N-diisopropylethylamine or similar bases are used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

- Procedure:

- Dissolve 2-chloropyrimidine in the solvent.

- Add piperazine or protected piperazine derivative.

- Stir at specified temperature for 8–10 hours.

- Purify via filtration, washing, and recrystallization.

Research Data: A procedure reported in a recent publication describes reacting 2-chloropyrimidine with piperazine in DMF at 110°C, yielding the desired 2-piperazino-pyrimidine derivatives in yields ranging from 62% to 90%.

Condensation of Protected Piperazine Derivatives with Chloropyrimidines

This method enhances selectivity and reduces side reactions:

- Step 1: React N-Boc-piperazine with 2-chloropyrimidine under basic aqueous conditions (Na2CO3 or K2CO3) at room temperature, forming a Boc-protected intermediate.

- Step 2: Hydrolyze the Boc group under acidic conditions (e.g., HCl in water) to obtain the free 2-piperazino-4-pyrimidine derivative.

Research Data: A detailed synthesis involves stirring N-Boc-piperazine with 2-chloropyrimidine in water with Na2CO3 at 25°C for 3 hours, followed by acid hydrolysis, yielding the target compound with high purity and yield (~93%).

Hydrolysis of Boc-Protected Intermediates

Hydrolysis of Boc-protected intermediates is a crucial step, often performed under acidic conditions:

- Procedure:

- Dissolve Boc-protected intermediates in dilute HCl or H2SO4.

- Reflux at elevated temperatures (~80°C) for several hours.

- Isolate the product by filtration and washing.

Research Findings: Hydrolysis under these conditions yields the free amine with minimal impurities, suitable for subsequent applications or further functionalization.

Alternative Synthetic Routes via Multistep Reactions

Advanced methods involve multistep reactions, including:

- Reaction of substituted thiouracils with benzyl chlorides and subsequent cyclization to pyrimidine derivatives.

- Use of sulfonyl halides and organometallic reagents to introduce the pyrimidine ring onto piperazine frameworks.

Research Data: A comprehensive synthesis describes refluxing thiouracils with benzyl chlorides in KOH, followed by cyclization steps, producing pyrimidine derivatives with yields exceeding 70%.

Summary of Preparation Methods with Data Table

| Method | Starting Materials | Key Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloropyrimidine + piperazine | DMF, 110°C, 8–10 h | Na2CO3 or K2CO3 | 62–90 | Efficient for direct substitution |

| Boc-protection and hydrolysis | N-Boc-piperazine + 2-chloropyrimidine | Room temp, then acid hydrolysis | HCl, water | ~93 | High purity, scalable |

| Multistep synthesis | Thiouracils + benzyl chlorides | Reflux, cyclization | KOH, organometallics | >70 | Suitable for complex derivatives |

Notes on Industrial and Laboratory Scale Synthesis

- Cost-effectiveness: Using water as a solvent and readily available reagents reduces costs.

- Purity: Hydrolysis under controlled acidic conditions minimizes impurities.

- Scalability: The methods involving nucleophilic substitution and Boc-deprotection are adaptable for large-scale production.

Chemical Reactions Analysis

2-Piperazino-4-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be performed to convert the cyano group into an amine group, resulting in different chemical properties.

Substitution: : Substitution reactions at the pyrimidine ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlling temperature, pressure, and solvent choice to achieve the desired outcome.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidines, each with unique chemical and physical properties.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Activity : Several studies have reported the anticancer properties of pyrimidine derivatives, including 2-piperazino-4-pyrimidinecarbonitrile. For instance, compounds derived from pyrimidines have shown efficacy against various cancer cell lines, such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma) . The mechanisms include inhibition of DNA polymerase and interference with RNA synthesis.

- Antimicrobial Properties : Pyrimidine derivatives have been associated with antimicrobial activities against bacteria and fungi. Research indicates that modifications to the pyrimidine structure can enhance these properties, making them suitable for developing new antimicrobial agents .

- Antiviral Effects : Some studies suggest that pyrimidine derivatives may exhibit antiviral properties, potentially inhibiting viral replication through interference with viral enzymes .

Case Studies

- Anticancer Screening : A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxicity against human tumor cell lines. Compounds were screened at the National Cancer Institute, revealing promising candidates with IC50 values indicating potent activity .

- Antimicrobial Testing : In another research effort, various pyrimidine derivatives were synthesized and tested against Candida albicans. The results indicated that certain derivatives exhibited strong antifungal activity, suggesting the potential for developing new antifungal therapies .

- Synthetic Pathways : A patent describes an improved synthetic route for preparing statin precursors utilizing this compound as an intermediate. This process highlights the compound's utility in pharmaceutical chemistry beyond its direct biological applications .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 2-Piperazino-4-pyrimidinecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The cyano group and the pyrimidine ring play crucial roles in binding to enzymes or receptors, leading to biological or chemical activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrimidine-Piperazine Derivatives

Key Structural Modifications:

- Piperazine substituents : Derivatives often feature alkylation (e.g., methyl, ethyl) or hydroxylation of the piperazine ring (e.g., 7-(4-methylpiperazin-1-yl), 7-[4-(2-hydroxyethyl)piperazin-1-yl]) to modulate lipophilicity and bioavailability .

- Pyrimidine core substitutions: Chlorine, phenyl, or pyridinyl groups at positions 4, 5, or 6 alter electronic properties and steric bulk (e.g., 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, MW 390.88 g/mol) .

- Heterocycle replacement: Pyridine rings (e.g., 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile) introduce distinct electronic profiles compared to pyrimidine-based analogs .

Comparative Data Table:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Implications |

|---|---|---|---|---|

| 2-Piperazino-4-pyrimidinecarbonitrile | C₉H₁₀N₆ | 202.22 | Piperazine (C₂), nitrile (C₄) | High polarity, moderate lipophilicity |

| 4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile | C₂₂H₂₁N₅ | 355.45 | Methylpiperazine, diphenyl | Enhanced steric bulk, potential kinase inhibition |

| 4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | C₂₁H₁₉ClN₆ | 390.88 | Chlorophenyl, methylpiperazine, pyridinyl | Electron-withdrawing effects, improved binding affinity |

| 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile | C₁₈H₂₀ClN₇ | 385.85 | Chlorine, dimethylamino, pyridine core | Altered electronic profile, possible CNS activity |

Biological Activity

2-Piperazino-4-pyrimidinecarbonitrile (C9H11N5) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, characterization, and biological evaluation of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with pyrimidine derivatives. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its molecular structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study focused on the antimicrobial activity screening of pyrimidine carbonitrile derivatives found that compounds similar to this compound showed varying degrees of activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective antibacterial properties, with some derivatives demonstrating potency comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 500 | 18 |

| S. aureus | 750 | 15 | |

| Other Pyrimidine Derivative | E. coli | 300 | 20 |

| S. aureus | 600 | 17 |

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in cancer progression. For instance, compounds containing the pyrimidine structure have shown efficacy against HeLa cells, with IC50 values indicating significant cytotoxicity .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives for their antimicrobial activity against common pathogens. The results indicated that derivatives with a piperazine moiety exhibited enhanced antibacterial activity compared to those without it. The study utilized disk diffusion methods to measure zones of inhibition, confirming the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : Another research project focused on the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The findings revealed that certain modifications in the structure significantly increased the anticancer activity of these compounds, highlighting the importance of structural optimization in drug design .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses suggest that the compound may interact effectively with enzymes critical for microbial survival and cancer cell proliferation, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Piperazino-4-pyrimidinecarbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or coupling reactions. For example, 2-(piperazin-1-yl)pyrimidine can react with substituted aldehydes or acylating agents under reflux conditions. In a study by Jiang et al., similar compounds were synthesized using 2-(piperazin-1-yl)pyrimidine and piperonal, achieving 86% purity after purification via column chromatography . Optimization strategies include:

- Catalyst selection : Use of palladium catalysts for cross-coupling reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Temperature control : Reactions performed at 80–100°C reduce side products.

- Purification : Gradient elution in HPLC or flash chromatography improves yield .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting NMR data be resolved?

- Methodological Answer : Key techniques include:

- 1H/13C-NMR : To confirm piperazine ring substitution patterns and cyano group integration. For instance, a study reported δ 7.30 ppm (aromatic protons) and δ 4.54 ppm (benzyl protons) in derivatives .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z = 412.4) .

- IR spectroscopy : Detects C≡N stretching (~2200 cm⁻¹).

- Resolving contradictions : Compare data with computational predictions (e.g., ChemDraw NMR simulations), repeat experiments under standardized conditions, or use deuterated solvents to eliminate solvent-shift artifacts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the cyano group.

- Handling : Use gloveboxes for moisture-sensitive reactions. Cayman Chemical’s safety guidelines recommend PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can computational tools like PISTACHIO and REAXYS predict feasible synthetic pathways for novel derivatives of this compound?

- Methodological Answer :

- Database integration : Input the target structure into REAXYS or BKMS_METABOLIC to identify precursor molecules and reaction templates.

- Precursor scoring : Prioritize precursors with high relevance heuristic scores (e.g., >0.01 plausibility) .

- Route validation : Use density functional theory (DFT) to calculate transition-state energies for proposed pathways. For example, PISTACHIO_RINGBREAKER predicts ring-opening reactions in pyrimidine derivatives .

Q. What strategies are effective in analyzing contradictory biological activity data of this compound derivatives across studies?

- Methodological Answer :

- Meta-analysis : Aggregate data from PubChem and ChEMBL, adjusting for variables like cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC50 vs. Ki).

- Statistical rigor : Apply ANOVA to assess inter-study variability. Open data practices (e.g., FAIR principles) improve reproducibility .

- Mechanistic studies : Use CRISPR screening to identify off-target effects that may explain discrepancies .

Q. What role does piperazine ring substitution play in modulating the electronic properties of this compound, and how can this be quantified using DFT?

- Methodological Answer :

- Electronic effects : Substituents on the piperazine ring alter electron density at the pyrimidine core. For example, tert-butoxycarbonyl groups increase steric hindrance, reducing reactivity at the 4-position .

- DFT parameters : Calculate HOMO-LUMO gaps (e.g., 4.5 eV for unsubstituted derivatives) and Mulliken charges to predict nucleophilic/electrophilic sites. Software like Gaussian 16 or ORCA is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.